molecular formula C7H7BrN2O2 B2476411 4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione CAS No. 2460748-80-3

4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione

Cat. No.: B2476411
CAS No.: 2460748-80-3
M. Wt: 231.049
InChI Key: BOMMSMODWXBRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that contains both pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a brominated pyrrole derivative with a suitable amine can lead to the formation of the desired pyrimidine ring. Industrial production methods may involve the use of solid-phase synthesis techniques or continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include palladium catalysts, strong bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting kinase enzymes and other proteins involved in disease pathways.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, which can lead to a wide range of biological activities.

Properties

IUPAC Name

4-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-4-2-1-3-10(4)7(12)9-6(5)11/h1-3H2,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMMSMODWXBRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC(=O)N2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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